2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is a deuterium-labeled derivative of 3-Hydroxy Lidocaine. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C14H17D5N2O2, and it has a molecular weight of 255.37 g/mol . This compound is often used in pharmacokinetic studies and drug metabolism research due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide involves the incorporation of deuterium atoms into the 3-Hydroxy Lidocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 3-Hydroxy Lidocaine with deuterated ethylamine under controlled conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the quality control of pharmaceutical products to ensure consistency and accuracy.
Mechanism of Action
The mechanism of action of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is similar to that of 3-Hydroxy Lidocaine. It primarily acts by inhibiting sodium ion channels in neuronal cell membranes. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The deuterium labeling does not significantly alter the pharmacological activity but allows for precise tracking and quantification in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy Lidocaine: The non-deuterated form of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide.
Lidocaine: A widely used local anesthetic and antiarrhythmic agent.
2,6-Dimethylaniline: A precursor in the synthesis of lidocaine and its derivatives.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for precise tracking and quantification without altering the compound’s pharmacological properties .
Properties
IUPAC Name |
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-5-15-13(16-6-2)14(19)17-12-9(3)7-8-11(18)10(12)4/h7-8,13,15-16,18H,5-6H2,1-4H3,(H,17,19)/i1D2,5D2/hD |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJRAZHLYTMHR-VGGRJZMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(=O)NC1=C(C=CC(=C1C)O)C)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N([2H])C(C(=O)NC1=C(C=CC(=C1C)O)C)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.